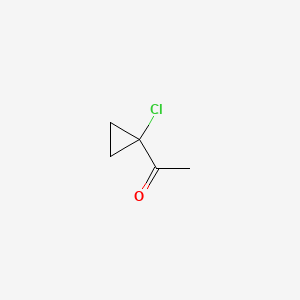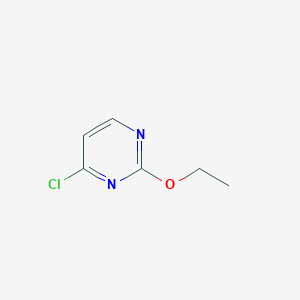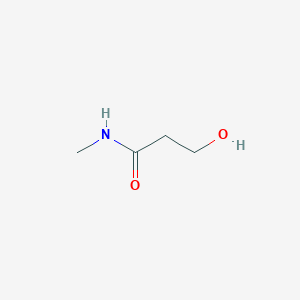
3-hydroxy-N-methylpropanamide
描述
3-Hydroxy-N-methylpropanamide is an organic compound with the molecular formula C4H9NO2 It is a derivative of propanamide, featuring a hydroxyl group and a methyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: 3-Hydroxy-N-methylpropanamide can be synthesized through several methods. One common approach involves the reaction of N-methylpropanamide with formaldehyde and a suitable oxidizing agent to introduce the hydroxyl group. The reaction typically requires controlled temperatures and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic processes that involve the use of specific catalysts to enhance the reaction efficiency and yield. The process may involve multiple steps, including purification and isolation of the final product to ensure high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form N-methylpropanamide by using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: N-methylpropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Hydroxy-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
作用机制
The mechanism by which 3-hydroxy-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. The hydroxyl group and the amide functionality allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
N-methylpropanamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-hydroxypropanamide: Lacks the methyl group on the nitrogen, affecting its solubility and reactivity.
N,N-dimethylpropanamide: Contains two methyl groups on the nitrogen, altering its steric and electronic properties.
Uniqueness: 3-Hydroxy-N-methylpropanamide is unique due to the presence of both a hydroxyl group and a methyl group on the nitrogen atom. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research.
属性
IUPAC Name |
3-hydroxy-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-5-4(7)2-3-6/h6H,2-3H2,1H3,(H,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOQEKLRIJBDSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574211 | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6830-81-5 | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6830-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-N-methylpropanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does LMT497 exert its neuroprotective effects in the context of cerebral ischemia?
A1: While the exact mechanism of action of LMT497 remains to be fully elucidated, the research suggests it acts through multiple pathways to protect neurons from ischemic injury. Firstly, LMT497 demonstrates antioxidant properties by increasing superoxide dismutase (SOD) levels, thereby mitigating the surge in reactive oxygen species (ROS) associated with ischemia []. Secondly, LMT497 exhibits anti-inflammatory effects by inhibiting the migration of microglia, key players in the inflammatory response following ischemic stroke []. These combined actions contribute to its neuroprotective effects.
Q2: What are the advantages of LMT497 over other potential treatments for ischemic stroke, such as A3 adenosine receptor (A3AR) agonists?
A2: A significant advantage of LMT497 lies in its lack of anti-platelet activity, a common drawback of A3AR agonists []. This characteristic is particularly important in the context of ischemic stroke treatment, as anti-platelet activity can increase the risk of bleeding complications, especially when combined with thrombolytic therapies like tissue plasminogen activator (tPA) often used in stroke management.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


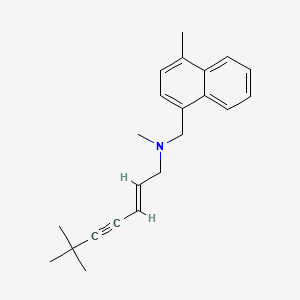
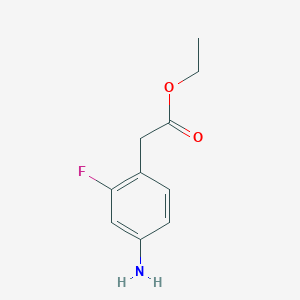
![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)
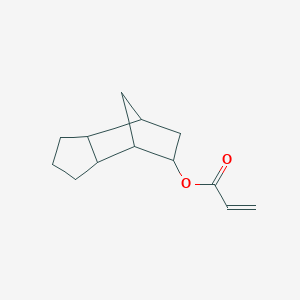

![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)
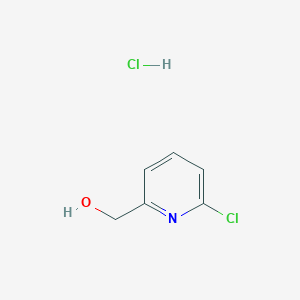

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
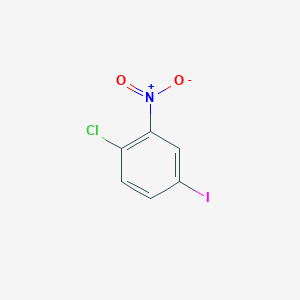
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

